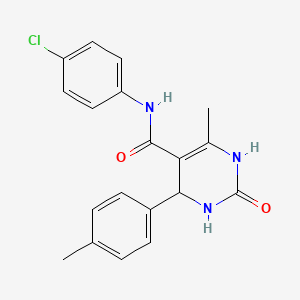

N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . The compound features:

- 4-(4-methylphenyl): A para-methyl-substituted aryl group at position 4.

- N-(4-chlorophenyl): A para-chloro-substituted carboxamide at position 5.

- 2-oxo group: A ketone moiety at position 2, distinguishing it from thioxo analogs.

DHPM derivatives are pharmacologically significant, with applications in anticancer, antimicrobial, and enzyme inhibition studies . The compound’s planar DHPM ring conformation (observed in related structures) may enhance intermolecular interactions and bioavailability .

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-11-3-5-13(6-4-11)17-16(12(2)21-19(25)23-17)18(24)22-15-9-7-14(20)8-10-15/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEPAFXIZKCLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-chlorobenzaldehyde and 4-methylbenzaldehyde with urea in the presence of a catalyst like acetic acid. The mixture is then heated to promote cyclization, forming the tetrahydropyrimidine ring .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Nitro or bromo derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer activities and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs include:

- Substituents on the aryl rings (chloro, methyl, nitro, ethoxy).

- Oxo vs. thioxo groups at position 2.

- Carboxamide substituents (phenyl, 4-chlorophenyl, 4-methoxyphenyl).

Table 1: Physicochemical and Spectral Data of Selected DHPM Analogs

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs) : Nitro (3-nitrophenyl in ) or chloro groups increase melting points and rigidity due to enhanced dipole interactions.

- Electron-Donating Groups (EDGs): Methoxy or methyl groups (e.g., 4-methylphenyl in the target compound) improve solubility in nonpolar solvents .

- Thioxo vs. Oxo : Thioxo analogs (e.g., 8b ) exhibit lower melting points (~245–247°C vs. >250°C for oxo derivatives) due to reduced hydrogen-bonding capacity.

Crystallographic Insights

- Orthogonal Aryl Rings : In , the 3-nitrophenyl group is orthogonal to the DHPM ring, minimizing steric hindrance and optimizing packing efficiency.

Biological Activity

N-(4-chlorophenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound suggest a promising pharmacological profile that warrants further investigation.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H19ClN2O2

- Molecular Weight : 348.82 g/mol

The presence of a chlorophenyl group and a methylphenyl group contributes to its lipophilicity, which is often associated with enhanced biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including the compound .

-

Antibacterial Activity :

- A study demonstrated that derivatives of pyrimidines exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Another study highlighted the effectiveness of similar pyrimidine derivatives against Gram-positive bacteria, indicating that structural modifications can enhance their antimicrobial potency .

- Antifungal Activity :

Anticancer Activity

Research into the anticancer properties of pyrimidine derivatives indicates promising results:

- Inhibition of Tumor Cell Proliferation :

- In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, certain pyrimidine derivatives demonstrated cytotoxic effects on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .

- Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence anticancer activity .

Case Study 1: Antibacterial Screening

In a comprehensive screening of synthesized pyrimidine derivatives, this compound was tested against multiple bacterial strains. Results showed:

- Strong activity against S. aureus with an MIC value of 50 µg/mL.

- Moderate activity against E. coli with an MIC value of 100 µg/mL.

Case Study 2: Anticancer Evaluation

A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound on cancer cell lines:

- The compound exhibited an IC50 value of 20 µM against HeLa cells.

- Comparative analysis with standard chemotherapeutics indicated a synergistic effect when combined with doxorubicin.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method Description | Yield (%) | Purity (%) | Key Conditions | Source |

|---|---|---|---|---|

| HCl-catalyzed cyclocondensation | 40 | >95 | Ethanol, reflux, 24 hours | |

| Triethylamine-mediated condensation | 55 | 90 | Acetone, 80°C, 18 hours |

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

A multi-technique approach ensures structural validation:

- NMR Spectroscopy :

- ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O) signals at ~165–175 ppm and tetrahydropyrimidine ring carbons .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 12.8° twist in polymorphs) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 433.9 for C₁₈H₁₆ClN₅O₄S) and fragmentation patterns .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

- In Vitro Assays :

- Target Selection : Prioritize kinases or enzymes structurally related to the tetrahydropyrimidine scaffold (e.g., dihydrofolate reductase) .

- Dose-Response Curves : Use IC₅₀ values (0.1–10 μM range) to assess potency. Include positive controls (e.g., methotrexate for antifolate activity) .

- Cellular Models :

- Cancer Cell Lines : Test cytotoxicity in MCF-7 (breast) or HeLa (cervical) cells via MTT assays, comparing to healthy fibroblasts .

- Permeability : Use Caco-2 monolayers to predict blood-brain barrier penetration .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation :

- Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Use X-ray crystallography to resolve ambiguous NOE correlations (e.g., axial vs. equatorial substituents) .

- Dynamic Effects :

- Variable-temperature NMR can identify conformational flexibility (e.g., ring puckering) causing signal splitting .

- Case Study : A polymorphic form showed a 5.2° dihedral angle shift in X-ray data, clarifying spectral inconsistencies .

Advanced: What mechanistic insights exist for this compound’s reactivity or target interactions?

Methodological Answer:

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the planar pyrimidine ring, influencing binding to ATP pockets (e.g., kinase inhibitors) .

- Electrophilic Reactivity : The 2-oxo group participates in nucleophilic attacks, enabling derivatization (e.g., thioamide formation via Lawesson’s reagent) .

- Molecular Docking : Simulations reveal hydrophobic interactions with the 4-chlorophenyl group in protein active sites (e.g., COX-2 inhibition) .

Basic: What solvents and catalysts are most effective for large-scale synthesis?

Methodological Answer:

- Solvents : Ethanol balances cost and reactivity, while DMF improves solubility for bulky intermediates .

- Catalysts :

Advanced: How does the compound’s stability under varying conditions (pH, light) impact experimental design?

Methodological Answer:

- pH Sensitivity :

- Light Exposure :

- UV-Vis studies show photodegradation after 48 hours; store in amber vials at –20°C .

- Thermal Stability :

- TGA analysis indicates decomposition >200°C, allowing melt-crystallization purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.